An In-depth Technical Guide to the Origin and Synthesis Pathway of Levamisole Impurity B
An In-depth Technical Guide to the Origin and Synthesis Pathway of Levamisole Impurity B
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the origins and synthesis of Levamisole Impurity B, a known impurity in the production of the anthelmintic and immunomodulatory drug, Levamisole. By understanding the formation of this impurity, researchers and drug development professionals can better devise strategies for its control and removal, ensuring the quality and safety of the final active pharmaceutical ingredient (API).
Introduction: The Significance of Impurity Profiling in Levamisole Production
Levamisole, (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, is a widely used pharmaceutical agent.[1] Its synthesis, like any chemical process, is susceptible to the formation of impurities.[2] Regulatory bodies worldwide mandate stringent control over impurities in APIs, as they can impact the safety and efficacy of the final drug product. Levamisole Impurity B is a specified impurity in the European Pharmacopoeia (EP), making its study and control a critical aspect of Good Manufacturing Practices (GMP).
This document will provide a comprehensive overview of the chemical identity of Levamisole Impurity B, its likely origin as a process-related impurity, and a detailed examination of its synthesis pathway.
Chemical Identity of Levamisole Impurity B
Levamisole Impurity B, as defined by the European Pharmacopoeia, is chemically known as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine .[1][3]
| Parameter | Value | Source |
| Chemical Name | 3-[(E)-2-phenylethenyl]thiazolidin-2-imine | [1][3] |
| CAS Number | 37430-07-2 | [1][3][4] |
| Molecular Formula | C₁₁H₁₂N₂S | [1] |
| Molecular Weight | 204.29 g/mol | [1] |
The structure of Levamisole Impurity B is distinct from that of Levamisole, which features a fused imidazothiazole ring system. The presence of a styryl group (-CH=CH-Phenyl) in Impurity B is a key indicator of its potential origin.
The Origin of Levamisole Impurity B: A Process-Related Impurity
Levamisole Impurity B is not a degradation product of Levamisole but rather a process-related impurity. Its formation can be logically attributed to a side reaction involving one of the key starting materials in a common Levamisole synthesis route and a contaminant present in another reagent.
The most probable pathway for the formation of Levamisole Impurity B involves the reaction of 2-iminothiazolidine , a common precursor in Levamisole synthesis, with cinnamaldehyde . Cinnamaldehyde may be present as an impurity in the reagents used, such as α-bromoacetophenone or styrene oxide, which are also employed in various Levamisole synthesis strategies.[1][3][4]
The reaction is a condensation reaction between the amino group of 2-iminothiazolidine and the aldehyde group of cinnamaldehyde, followed by dehydration to form the imine linkage and the characteristic styryl group of Impurity B.
Comparative Synthesis Pathways: Levamisole vs. Levamisole Impurity B
To understand the formation of Impurity B, it is essential to first consider a common synthesis route for Levamisole.
A Common Synthesis Pathway for Levamisole
One of the established methods for synthesizing Levamisole starts from α-bromoacetophenone and 2-iminothiazolidine.[1][3][4]
Caption: A common synthetic route to Levamisole.
Proposed Synthesis Pathway for Levamisole Impurity B
The formation of Levamisole Impurity B can be postulated as a side reaction where cinnamaldehyde, present as an impurity, competes with the intended reactants.
Caption: Proposed formation of Levamisole Impurity B.
The key step is the nucleophilic attack of the exocyclic nitrogen of 2-iminothiazolidine on the carbonyl carbon of cinnamaldehyde, followed by the elimination of a water molecule to form the stable conjugated system seen in Impurity B.
Experimental Protocol: Laboratory-Scale Synthesis of Levamisole Impurity B
The following is a proposed, generalized protocol for the synthesis of Levamisole Impurity B for use as a reference standard. This protocol is based on established chemical principles for the condensation of aldehydes and imines.
Objective: To synthesize 3-[(E)-2-phenylethenyl]thiazolidin-2-imine (Levamisole Impurity B).
Materials:
-
2-Iminothiazolidine
-
Cinnamaldehyde
-
Ethanol (or another suitable solvent like methanol or isopropanol)
-
Glacial Acetic Acid (as a catalyst)
-
Sodium Sulfate (for drying)
-
Hexane or Heptane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iminothiazolidine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add cinnamaldehyde (1.0-1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Isolation: The crude product can be collected by filtration. If the product does not precipitate, the solvent is evaporated, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or a hydrocarbon solvent like hexane or heptane, to yield the pure Levamisole Impurity B.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The melting point of the purified compound should also be determined and compared to literature values if available.
Conclusion: Implications for Drug Manufacturing
A thorough understanding of the origin and synthesis of Levamisole Impurity B is paramount for the development of robust and well-controlled manufacturing processes for Levamisole. By identifying the likely source of this impurity as a reaction between 2-iminothiazolidine and cinnamaldehyde, manufacturers can implement strategies to mitigate its formation. These strategies may include:
-
Stringent control of starting material quality: Ensuring that the reagents used, particularly those that could contain cinnamaldehyde as an impurity, are of high purity.
-
Optimization of reaction conditions: Adjusting parameters such as temperature, reaction time, and stoichiometry to favor the formation of Levamisole over the impurity.
-
Effective purification methods: Developing and validating purification techniques that can efficiently remove Levamisole Impurity B from the final API.
This in-depth guide provides the foundational knowledge for researchers and professionals to address the challenge of controlling Levamisole Impurity B, thereby contributing to the production of safer and more effective medicines.
References
-
Veeprho. Levamisole EP Impurity B | CAS 37430-07-2. [Link]
-
Axios Research. Levamisole EP Impurity B - CAS - 37430-07-2. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Levamisole HCl: An Overview of Synthesis and Market Trends for Pharmaceutical Intermediates. [Link]
